
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a cyclopentyloxy group attached to an ethylbenzene backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(cyclopentyloxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, controlled temperatures, and catalysts to facilitate the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and in the study of biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with molecular targets through its bromine atoms and cyclopentyloxy group. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific reaction conditions and the nature of the molecular targets.
Comparison with Similar Compounds
1-Bromo-2-(2-bromo-1-(cyclopentyloxy)ethyl)benzene can be compared with other similar compounds such as:
1-Bromo-2-ethylbenzene: This compound lacks the cyclopentyloxy group and has different reactivity and applications.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a methoxyethoxy group instead of a cyclopentyloxy group, leading to different chemical properties and uses.
1-Bromo-2-ethoxybenzene: This compound has an ethoxy group and is used in different chemical reactions and applications.
Properties
Molecular Formula |
C13H16Br2O |
|---|---|
Molecular Weight |
348.07 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H16Br2O/c14-9-13(16-10-5-1-2-6-10)11-7-3-4-8-12(11)15/h3-4,7-8,10,13H,1-2,5-6,9H2 |
InChI Key |
AVIIFLOAKFKECD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(CBr)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


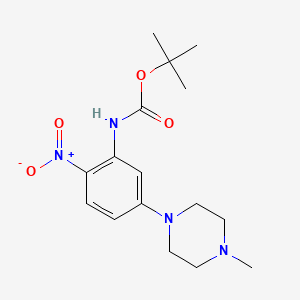
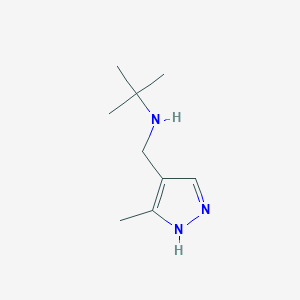


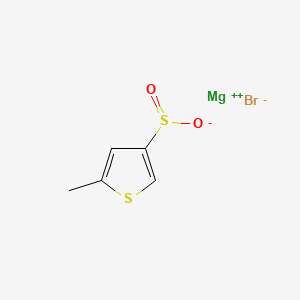
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
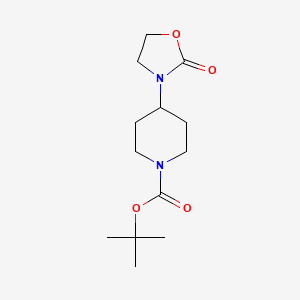
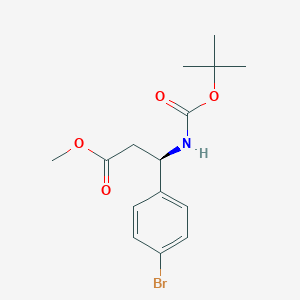



![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13487571.png)

![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)
